![molecular formula C15H10N2O B14263890 6H,11H-Indolo[3,2-c]Isoquinoline-5-one CAS No. 153141-58-3](/img/structure/B14263890.png)
6H,11H-Indolo[3,2-c]Isoquinoline-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H,11H-Indolo[3,2-c]Isoquinoline-5-one is a heterocyclic compound that belongs to the class of indoloisoquinolines. These compounds are known for their complex structures and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6H,11H-Indolo[3,2-c]Isoquinoline-5-one typically involves multi-step processes. One common method includes the cyclization of indole derivatives with appropriate reagents. For instance, indole-2-carboxylates can be refluxed with hydrazine hydrate to form 5-substituted-3-phenylindole-2-carboxyhydrazides. These intermediates are then converted to corresponding indole-2-carboxyazides, which are further transformed into carbamates. The final cyclization step yields substituted 6H,11H-indolo[3,2-c]isoquinolin-2-ones .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 6H,11H-Indolo[3,2-c]Isoquinoline-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in sulfuric acid.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indoloisoquinolines .
Aplicaciones Científicas De Investigación
6H,11H-Indolo[3,2-c]Isoquinoline-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its photoluminescent properties
Mecanismo De Acción
The mechanism of action of 6H,11H-Indolo[3,2-c]Isoquinoline-5-one involves its interaction with various molecular targets. In medicinal applications, it can intercalate into DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapies. Additionally, it can inhibit certain enzymes, further contributing to its biological activities .
Comparación Con Compuestos Similares
Indolo[2,3-b]quinoxalines: Known for their antiviral and antitumor activities.
Indolo[3,2-c]quinolines: Studied for their antimicrobial properties.
Cryptolepine: A natural indoloquinoline with antimalarial properties.
Uniqueness: 6H,11H-Indolo[3,2-c]Isoquinoline-5-one stands out due to its unique structural features and the ability to undergo a wide range of chemical reactions. Its diverse applications in medicinal chemistry and materials science further highlight its significance .
Propiedades
Número CAS |
153141-58-3 |
|---|---|
Fórmula molecular |
C15H10N2O |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
6,11-dihydroindolo[3,2-c]isoquinolin-5-one |
InChI |
InChI=1S/C15H10N2O/c18-15-10-6-2-1-5-9(10)13-14(17-15)11-7-3-4-8-12(11)16-13/h1-8,16H,(H,17,18) |
Clave InChI |
MQGBMAWSOFEJST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4N3)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
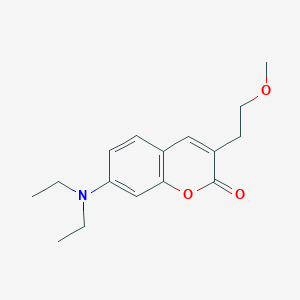
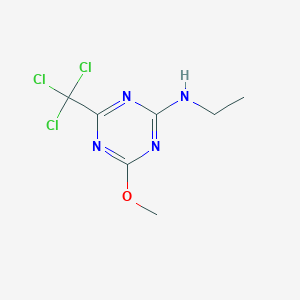
![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)
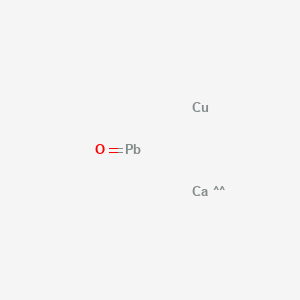
![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)
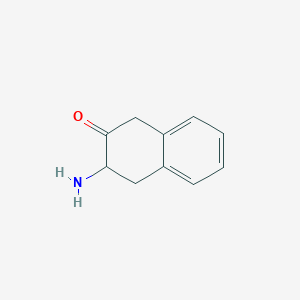
![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)


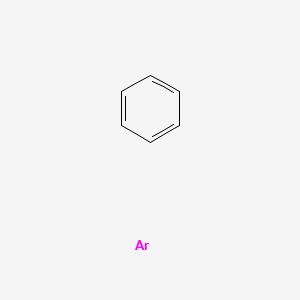
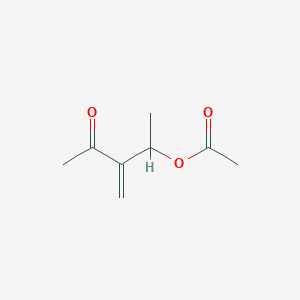
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
